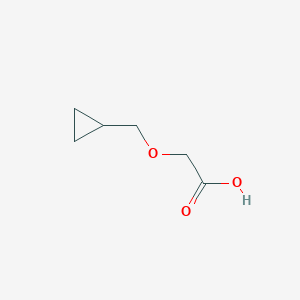

2-(cyclopropylmethoxy)acetic Acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)4-9-3-5-1-2-5/h5H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWMURBOFGBWBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465683 | |

| Record name | 2-(cyclopropylmethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246869-08-9 | |

| Record name | 2-(cyclopropylmethoxy)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylmethoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(cyclopropylmethoxy)acetic acid

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(cyclopropylmethoxy)acetic acid, CAS Number 246869-08-9. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details key properties, outlines the experimental protocols for their determination, and presents a visual representation of a common synthetic pathway.

Core Physicochemical Data

This compound is an organic compound useful in synthesis.[1][2] Its fundamental properties are summarized below. The majority of the available data is based on computational predictions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [1][2][3] |

| Molecular Weight | 130.14 g/mol | [1][2][3] |

| Physical Form | Yellow Liquid | [1][2] |

| pKa (Predicted) | 3.51 ± 0.10 | [1][2] |

| Boiling Point (Predicted) | 267.1 ± 13.0 °C | [1][2] |

| Density (Predicted) | 1.201 ± 0.06 g/cm³ | [1][2] |

| Solubility | Soluble in Acetone, Dichloromethane, Methanol | [1][2][4] |

| InChI Key | IUWMURBOFGBWBO-UHFFFAOYSA-N | [1][5] |

| SMILES | C(O)(=O)COCC1CC1 | [1] |

Synthetic Pathway

A documented method for the synthesis of this compound involves the condensation of cyclopropylmethanol and bromoacetic acid.[6][7] This reaction is typically performed in the presence of a strong base, such as potassium tert-butoxide, within a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[6][7]

Caption: Synthesis of this compound.

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These represent standard laboratory procedures applicable to organic carboxylic acids.

The pKa is determined using potentiometric titration, a highly accurate and common method.[8]

Principle: A solution of the acid is titrated with a standardized strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve's buffer region.[9]

Detailed Protocol:

-

Preparation: A precise quantity of this compound is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M).[9] If solubility is limited, a co-solvent like methanol may be used, though this can affect the pKa value.[8]

-

Calibration: The pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).[10]

-

Titration: The acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.[10]

-

Data Collection: A standardized solution of 0.1 M NaOH is added in small, precise increments. After each addition, the solution is allowed to stabilize, and the pH is recorded.[10]

-

Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the curve. The volume of NaOH at the half-equivalence point is determined, and the pH at this point is equal to the pKa of the acid.[9]

The logP value, a measure of lipophilicity, is typically determined using the shake-flask method followed by HPLC analysis.[11][12]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The logP is the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.[12] A negative logP value indicates hydrophilicity, while a positive value indicates lipophilicity.[12]

Detailed Protocol:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate for 24 hours.[11]

-

Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel or vial.

-

Equilibration: The mixture is agitated vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached and then left to separate completely.[11]

-

Sampling: A precise aliquot is carefully removed from both the n-octanol and the aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11][13]

-

Calculation: The logP is calculated using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] ).[12]

Equilibrium solubility is a critical parameter, particularly for drug development, and is highly dependent on pH for ionizable compounds.[14]

Principle: An excess amount of the compound is suspended in an aqueous buffer of a specific pH. The suspension is agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Detailed Protocol:

-

Buffer Preparation: A series of aqueous buffers covering a relevant pH range (e.g., pH 1.2, 4.5, and 6.8) are prepared.[15]

-

Sample Preparation: An excess amount of solid this compound is added to vials containing each buffer solution.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is achieved.[14]

-

Phase Separation: The undissolved solid is removed from the saturated solution by centrifugation or filtration. Care must be taken to ensure the filter does not adsorb the compound.[15]

-

Analysis: The concentration of the dissolved compound in the clear supernatant is quantified using a validated analytical method, such as HPLC-UV.

-

Reporting: The solubility is reported in units such as mg/mL or µg/mL for each pH condition tested.[15]

References

- 1. This compound | 246869-08-9 [chemicalbook.com]

- 2. This compound CAS#: 246869-08-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 246869-08-9 [sigmaaldrich.com]

- 6. WO2018109781A1 - A process for the preparation of firocoxib - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. web.williams.edu [web.williams.edu]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. agilent.com [agilent.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. who.int [who.int]

An In-depth Technical Guide to 2-(cyclopropylmethoxy)acetic acid: A Key Intermediate in the Synthesis of the COX-2 Inhibitor Firocoxib

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(cyclopropylmethoxy)acetic acid (CAS Number: 246869-08-9) is a crucial chemical intermediate in the synthesis of Firocoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its pivotal role in the manufacturing of Firocoxib. Furthermore, this document elucidates the mechanism of action of Firocoxib, the end-product derived from this acetic acid derivative, including a diagram of the relevant signaling pathway. All quantitative data is presented in structured tables for clarity and ease of comparison.

Chemical and Physical Properties

This compound is a liquid at room temperature and is soluble in various organic solvents.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 246869-08-9 | [2][3][4] |

| Molecular Formula | C6H10O3 | [4][5] |

| Molecular Weight | 130.14 g/mol | [4][5] |

| IUPAC Name | (cyclopropylmethoxy)acetic acid | [3] |

| Boiling Point | 267.1±13.0 °C (Predicted) | [1] |

| Density | 1.201±0.06 g/cm3 (Predicted) | [1] |

| Physical Form | Liquid | [3] |

| Solubility | Acetone, Dichloromethane, Methanol | [1] |

| Storage Temperature | Room Temperature | [3] |

Synthesis of this compound

The synthesis of this compound is a key step in the overall production of Firocoxib.[6][7] A common method involves the reaction of cyclopropylmethanol with a haloacetic acid in the presence of a base.[7]

Experimental Protocol

A patented process for the synthesis of this compound is as follows:[7]

Materials:

-

Cyclopropylmethanol

-

Bromoacetic acid

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

To a solution of cyclopropylmethanol in THF or DMF, add potassium tert-butoxide.

-

Slowly add bromoacetic acid to the reaction mixture.

-

The reaction is stirred at a temperature between 20 to 70 °C, preferably 30 to 35 °C.

-

Upon completion of the reaction, the product, this compound, is isolated.

A workflow diagram illustrating this synthesis process is provided below.

Role in the Synthesis of Firocoxib

This compound is a pivotal building block in the multi-step synthesis of Firocoxib.[6][7] Firocoxib is a selective COX-2 inhibitor, a class of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] The synthesis involves the condensation of this compound with another intermediate, 2-bromo-2-methyl-l-[4-(methylsulfonyl)phenyl]propan-l-one, to form a key ester intermediate.[7] This intermediate is then cyclized to yield Firocoxib.[7]

The logical relationship in the synthesis of Firocoxib is depicted in the diagram below.

Mechanism of Action of Firocoxib and the COX-2 Signaling Pathway

While this compound itself is not biologically active in this context, its end-product, Firocoxib, is a potent anti-inflammatory agent. Firocoxib selectively inhibits the COX-2 enzyme.[7][8] COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[1][9] By selectively inhibiting COX-2, Firocoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in maintaining the gastric mucosa and platelet function.[1][9] This selectivity enhances the safety profile of the drug.[1]

The signaling pathway of COX-2 inhibition by Firocoxib is illustrated below.

Safety Information

According to the Safety Data Sheet (SDS), this compound is classified as a substance that can cause skin irritation, serious eye damage, and may cause respiratory irritation.[3] It is recommended to handle this compound with appropriate personal protective equipment, including safety goggles and gloves, in a well-ventilated area.[10]

Conclusion

This compound is a vital, non-biologically active intermediate whose significance lies in its role in the synthesis of Firocoxib, a selective COX-2 inhibitor. Its efficient synthesis is a critical step in the production of this important veterinary drug. This guide provides drug development professionals and researchers with essential technical information regarding its chemical properties, synthesis, and its contextual importance within the development of anti-inflammatory therapeutics. Understanding the chemistry and application of such intermediates is fundamental to the advancement of pharmaceutical manufacturing and drug discovery.

References

- 1. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 246869-08-9 [chemicalbook.com]

- 3. This compound | 246869-08-9 [sigmaaldrich.com]

- 4. 2-(Cyclopropylmethoxy)-acetic Acid | CymitQuimica [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Firocoxib [sitem.herts.ac.uk]

- 7. WO2018109781A1 - A process for the preparation of firocoxib - Google Patents [patents.google.com]

- 8. Synthesis of stable isotope-labelled firocoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

Spectral Data Analysis of 2-(cyclopropylmethoxy)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(cyclopropylmethoxy)acetic acid is a small organic molecule featuring a cyclopropyl group, an ether linkage, and a carboxylic acid functional moiety. The unique structural characteristics imparted by the strained cyclopropyl ring and the acidic proton make the comprehensive spectral analysis of this compound crucial for its identification, purity assessment, and for understanding its potential chemical and biological interactions. This guide provides a detailed overview of the spectral data, experimental protocols, and potential biological significance of this compound, serving as a valuable resource for professionals in research and drug development. While specific experimental data for this compound is not publicly available, this guide presents a detailed analysis based on established principles of spectroscopy and data from analogous structures.

Spectral Data Summary

The following tables summarize the predicted quantitative data for the spectral analysis of this compound based on its chemical structure and known spectral properties of similar functional groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~4.1 | Singlet | 2H | -O-CH₂ -COOH |

| ~3.4 | Doublet | 2H | -CH₂ -O- |

| ~1.1 | Multiplet | 1H | -CH- (cyclopropyl) |

| ~0.5 | Multiplet | 2H | -CH₂- (cyclopropyl) |

| ~0.2 | Multiplet | 2H | -CH₂- (cyclopropyl) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C =O |

| ~75 | -O-C H₂- |

| ~70 | -C H₂-O- |

| ~10 | -C H- (cyclopropyl) |

| ~3 | -C H₂- (cyclopropyl) |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~2950 | Medium | C-H stretch (cyclopropyl and methylene) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1200 | Strong | C-O stretch (acid and ether) |

| ~1050 | Medium | C-O stretch (ether) |

Mass Spectrometry

In mass spectrometry, this compound (molecular weight: 130.14 g/mol ) is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization technique used. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the ether bond.

| m/z | Possible Fragment |

| 131 | [M+H]⁺ |

| 85 | [M-COOH]⁺ |

| 57 | [C₄H₉]⁺ (from cyclopropylmethyl) |

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Solid (KBr pellet): If the sample is a solid, grind a small amount of the sample with dry KBr powder and press it into a thin pellet.

-

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. High-resolution mass spectrometry can be used to determine the elemental composition of the parent molecule and its fragments.

Mandatory Visualizations

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-(cyclopropylmethoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(cyclopropylmethoxy)acetic acid. The information presented herein is essential for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings. This document outlines predicted spectral data based on established chemical shift principles and provides comprehensive, standardized experimental protocols for acquiring high-quality NMR data.

Predicted NMR Data

Due to the limited availability of public, experimentally derived NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants. These predictions are based on the analysis of similar chemical structures and established NMR principles.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl, methoxy, and acetic acid moieties. The predicted chemical shifts (in ppm), multiplicities, and coupling constants (in Hz) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~4.10 | Singlet | 2H | -O-CH₂-COOH |

| ~3.45 | Doublet | 2H | Cyclopropyl-CH₂-O- |

| ~1.10 | Multiplet | 1H | Cyclopropyl-CH |

| ~0.55 | Multiplet | 2H | Cyclopropyl-CH₂ (cis) |

| ~0.25 | Multiplet | 2H | Cyclopropyl-CH₂ (trans) |

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The predicted chemical shifts for each carbon atom in this compound are detailed in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~175 | -COOH |

| ~75 | -O-CH₂-COOH |

| ~70 | Cyclopropyl-CH₂-O- |

| ~10 | Cyclopropyl-CH |

| ~3 | Cyclopropyl-CH₂ |

Experimental Protocols

The following sections describe detailed methodologies for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra. Adherence to these protocols is crucial for obtaining high-resolution and reproducible NMR data.

Sample Preparation for NMR Analysis

Proper sample preparation is critical for acquiring high-quality NMR spectra. For carboxylic acids like this compound, the choice of solvent is important to ensure good solubility and minimize interfering signals.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common solvent for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) may provide better solubility and prevent issues with the acidic proton signal. The choice of solvent can influence the chemical shift of exchangeable protons (like the carboxylic acid proton).

-

Concentration : For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

Procedure :

-

Weigh the desired amount of this compound directly into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent to the vial.

-

Gently agitate the vial to dissolve the sample completely. Sonication may be used if necessary.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube and wipe the outside with a lint-free tissue before inserting it into the spectrometer.

-

NMR Data Acquisition

The following are general parameters for the acquisition of ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of 16 ppm, centered around 6 ppm, is generally adequate.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A spectral width of 240 ppm, centered around 100 ppm, will cover the expected chemical shift range.

-

Temperature: 298 K (25 °C).

Visualizations

The following diagrams illustrate the molecular structure and a conceptual workflow for the NMR analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry of 2-(cyclopropylmethoxy)acetic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-(cyclopropylmethoxy)acetic acid. Due to the absence of published experimental mass spectra for this specific compound, this document presents a theoretical examination based on established fragmentation principles for carboxylic acids, ethers, and cyclopropyl-containing molecules. It is intended for researchers, scientists, and professionals in drug development engaged in the structural elucidation of small organic molecules.

Molecular Structure and Properties

This compound is a carboxylic acid derivative with a molecular formula of C₆H₁₀O₃ and a monoisotopic molecular weight of 130.06 g/mol .[1][2] Its structure combines a carboxylic acid moiety, an ether linkage, and a cyclopropyl group, each influencing its fragmentation behavior under mass spectrometric conditions.

Structure:

Proposed Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway

Electron ionization (EI) mass spectrometry involves bombarding a molecule with high-energy electrons, typically at 70 eV, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. The fragmentation pattern is predictable based on the stability of the resulting ions and neutral losses. For this compound, several key fragmentation pathways are proposed.

The molecular ion, [C₆H₁₀O₃]⁺•, would appear at a mass-to-charge ratio (m/z) of 130. The fragmentation is expected to be driven by charge localization on the oxygen atoms of the carboxyl group and the ether linkage.

Key Proposed Fragmentation Reactions:

-

α-Cleavage adjacent to the ether oxygen: This is a common pathway for ethers.

-

Cleavage of the C-O bond can result in the formation of a stable cyclopropylmethyl cation (m/z 55 ) or a carboxymethyl oxonium ion (m/z 75 ).

-

Cleavage of the C-C bond adjacent to the ether oxygen can produce a resonance-stabilized ion at m/z 71 .

-

-

Cleavage of the Carboxylic Acid Group: Carboxylic acids readily undergo fragmentation.[3]

-

Loss of a hydroxyl radical (•OH): This leads to the formation of an acylium ion at m/z 113 .

-

Loss of a carboxyl radical (•COOH): This results in an ion at m/z 85 .

-

-

McLafferty-type Rearrangement: A six-membered ring transition state can lead to the elimination of a neutral molecule. A potential rearrangement could lead to the elimination of cyclopropene (C₃H₄), resulting in an ion at m/z 90 .

-

Fragmentation of the Cyclopropyl Ring: The high-energy cyclopropyl ring can undergo ring-opening to form an allyl cation, a common fragmentation for such structures, contributing to ions at m/z 41 .[4]

The proposed fragmentation pathway is visualized in the diagram below.

Quantitative Data Summary

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures based on the theoretical fragmentation pathways. The relative abundance is an estimate, with the most stable ions expected to be more abundant.

| m/z | Proposed Ion Formula | Proposed Structure/Fragment Name | Fragmentation Pathway Description |

| 130 | [C₆H₁₀O₃]⁺• | Molecular Ion | Ionization of the parent molecule. |

| 113 | [C₅H₉O₂]⁺ | Acylium Ion | Loss of a hydroxyl radical (•OH) from the carboxylic acid group. |

| 85 | [C₄H₉O]⁺ | (cyclopropylmethoxy)methyl cation | Loss of the carboxyl group (•COOH). |

| 71 | [C₄H₇O]⁺ | Oxonium Ion | α-cleavage at the ether, loss of •CH₂COOH. |

| 59 | [C₂H₃O₂]⁺ | Carboxymethyl cation | Cleavage of the ether C-O bond. |

| 55 | [C₄H₇]⁺ | Cyclopropylmethyl cation | Cleavage of the ether C-O bond. |

| 45 | [COOH]⁺ | Carboxyl cation | Cleavage of the C-C bond adjacent to the carboxyl group. |

| 41 | [C₃H₅]⁺ | Allyl cation | Rearrangement and fragmentation of the cyclopropyl group. |

Experimental Protocols

A standard approach for the analysis of a volatile carboxylic acid like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] Due to the polar nature of the carboxylic acid group, derivatization is often required to improve volatility and chromatographic peak shape.[4]

-

Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a suitable organic solvent (e.g., ethyl acetate, acetonitrile).

-

Derivatization: To convert the carboxylic acid to a more volatile ester (e.g., a trimethylsilyl (TMS) ester), add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]

-

Reaction: Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[8]

-

Analysis: Cool the sample to room temperature before injection into the GC-MS system.

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

GC Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the derivatized analyte.

-

Injection: 1 µL of the derivatized sample is injected in splitless mode.

-

Injector Temperature: 250°C.[6]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.[6]

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 35-400.[5]

-

Solvent Delay: 3 minutes.

-

The following diagram illustrates the general experimental workflow.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a rich fragmentation pattern characterized by cleavages of the ether linkage and the carboxylic acid group, as well as potential rearrangements involving the cyclopropyl ring. While no experimental data is publicly available, the theoretical pathways and generalized experimental protocol provided in this guide offer a robust framework for the identification and structural elucidation of this compound and related molecules. The use of GC-MS with prior derivatization is the recommended analytical approach to ensure volatility and achieve reliable results. This guide serves as a valuable resource for scientists requiring a foundational understanding of the mass spectrometric behavior of this molecule.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound CAS#: 246869-08-9 [chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. erndim.org [erndim.org]

- 5. metbio.net [metbio.net]

- 6. scispace.com [scispace.com]

- 7. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Solubility and Stability of 2-(cyclopropylmethoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(cyclopropylmethoxy)acetic acid is a carboxylic acid derivative that serves as a key intermediate in the synthesis of various organic molecules. Its physicochemical properties, particularly solubility and stability, are critical parameters for its effective use in synthetic chemistry and for the development of any potential pharmaceutical applications. This technical guide provides a comprehensive overview of the known characteristics of this compound and outlines detailed experimental protocols for its thorough investigation.

Chemical and Physical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1. It is important to note that much of the publicly available data is predicted and lacks experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value/Information | Source |

| Molecular Formula | C₆H₁₀O₃ | [1] |

| Molecular Weight | 130.14 g/mol | [1] |

| CAS Number | 246869-08-9 | [1][2] |

| Appearance | Yellow Liquid (Predicted) | N/A |

| Boiling Point | 267.1 ± 13.0 °C (Predicted) | N/A |

| Density | 1.201 ± 0.06 g/cm³ (Predicted) | N/A |

| pKa | 3.51 ± 0.10 (Predicted) | N/A |

| Qualitative Solubility | Soluble in Acetone, Dichloromethane, Methanol | N/A |

Solubility Profile

The solubility of a compound is a critical factor in its formulation and delivery. Currently, there is a lack of quantitative solubility data for this compound in the public domain. To address this, detailed protocols for determining both kinetic and thermodynamic solubility are provided below.

Experimental Protocols for Solubility Determination

This assay is a high-throughput method to determine the solubility of a compound from a DMSO stock solution in an aqueous buffer.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent)

-

Plate shaker

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.

-

Add 198 µL of PBS (pH 7.4) to each well.

-

Seal the plate and shake at room temperature for 2 hours.

-

Measure the absorbance at a predetermined wavelength (e.g., 280 nm) to detect any precipitation.

-

The highest concentration that does not show precipitation is reported as the kinetic solubility.

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent (e.g., 1 mL).

-

Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and dilute it with an appropriate solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and use in further reactions or formulations. While it is generally stated to be stable under recommended storage conditions, comprehensive stability data is not available. Forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies (ICH Guidelines)

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products.

Stress Conditions:

-

Acid Hydrolysis: 1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 80°C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photostability, the solid compound is used.

-

Expose the samples to the stress conditions for the specified duration.

-

At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

-

Characterize the degradation products using techniques such as LC-MS/MS and NMR.

Table 2: Hypothetical Stability Data for this compound (Note: This table is for illustrative purposes to show how data would be presented. Actual data needs to be generated experimentally.)

| Stress Condition | Duration | Assay of Parent (%) | No. of Degradants | Major Degradant (RT, min) |

| 1 M HCl, 60°C | 24 h | 85.2 | 2 | 4.5 |

| 1 M NaOH, 60°C | 24 h | 70.5 | 3 | 3.8, 5.1 |

| 3% H₂O₂, RT | 24 h | 92.1 | 1 | 6.2 |

| Dry Heat, 80°C | 48 h | 98.5 | 0 | - |

| Photostability | ICH Q1B | 99.1 | 0 | - |

Potential Signaling Pathways and Metabolic Fate

There is currently no direct evidence in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways or has a defined metabolic fate. As a synthetic intermediate, it is not expected to have significant biological activity. However, based on its structure as an acetic acid derivative, potential metabolic pathways could involve biotransformation processes common to xenobiotic carboxylic acids, such as glucuronidation or conjugation with amino acids.

Visualizations

Synthesis Pathway

The following diagram illustrates a plausible synthetic route for this compound.

Caption: Plausible synthesis of this compound.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of the compound is depicted below.

Caption: Workflow for solubility determination.

Experimental Workflow for Stability Assessment

The process for conducting forced degradation studies is outlined in the following diagram.

Caption: Workflow for stability assessment.

Conclusion

This technical guide consolidates the currently available information on this compound and provides a clear path forward for researchers needing to characterize its solubility and stability. The provided experimental protocols are based on standard industry practices and regulatory guidelines, ensuring that the data generated will be robust and reliable for decision-making in drug development and other scientific endeavors. The lack of extensive data highlights the need for further experimental investigation to fully elucidate the physicochemical properties of this compound.

References

The Unseen Potential: A Technical Guide to the Biological Activity of 2-(cyclopropylmethoxy)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological activities of 2-(cyclopropylmethoxy)acetic acid and its derivatives, with a primary focus on the highly selective cyclooxygenase-2 (COX-2) inhibitor, Firocoxib. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this class of compounds.

Core Biological Activity: Selective COX-2 Inhibition

The most prominent biological activity associated with derivatives of this compound is the selective inhibition of the COX-2 enzyme. This targeted action is exemplified by Firocoxib, a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine to manage pain and inflammation associated with osteoarthritis.[1][2][3]

The selective inhibition of COX-2 is a critical therapeutic feature. The cyclooxygenase enzyme exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[4][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation where it mediates the production of prostaglandins that cause pain and inflammation.[4][6] By selectively targeting COX-2, derivatives like Firocoxib can provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][7]

Quantitative Data on COX-1 and COX-2 Inhibition

The selectivity of this compound derivatives, particularly Firocoxib, for COX-2 over COX-1 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound | Species | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |

| Firocoxib | Equine | Whole Blood Assay | 23.7 | 0.0369 | 643 |

| Firocoxib | Canine | Whole Blood Assay | - | - | 350 - 430 |

Data sourced from multiple studies. The whole blood assay is a common in vitro method to assess the inhibitory activity of NSAIDs on COX-1 and COX-2.[1][8][9]

Signaling Pathway of COX-2 Inhibition

The anti-inflammatory and analgesic effects of this compound derivatives that are selective COX-2 inhibitors stem from their ability to block the production of prostaglandins. The following diagram illustrates the signaling pathway.

Caption: COX-2 signaling pathway and the inhibitory action of Firocoxib.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

The parent compound, this compound, is a crucial intermediate in the synthesis of its more complex derivatives like Firocoxib.

Caption: General workflow for the synthesis of this compound.

A common synthetic route involves the condensation of cyclopropylmethanol with a haloacetic acid, such as bromoacetic acid, in the presence of a strong base like potassium tert-butoxide and a suitable solvent like tetrahydrofuran (THF).[10]

Detailed Protocol:

-

Reaction Setup: In a reaction vessel, dissolve cyclopropylmethanol and bromoacetic acid in THF.

-

Base Addition: Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture at a controlled temperature, typically between 20 to 35°C.[10]

-

Reaction Monitoring: Stir the mixture at a slightly elevated temperature (e.g., 30-35°C) for several hours.[10] The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is typically acidified and extracted with an organic solvent.

-

Purification: The crude product is then purified, for example, by distillation or chromatography, to yield pure this compound.

In Vitro COX-1 and COX-2 Inhibition Assay (Whole Blood Assay)

The whole blood assay is a robust method to determine the COX-1 and COX-2 inhibitory activity and selectivity of NSAIDs in a physiologically relevant environment.[1][11]

Protocol Overview:

-

Blood Collection: Fresh whole blood is collected from the target species (e.g., equine, canine) into heparinized tubes.

-

COX-1 Activity Measurement:

-

Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., Firocoxib) or a vehicle control.

-

Coagulation is induced, which stimulates platelets to produce thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2.

-

The concentration of TXB2 is measured using an enzyme immunoassay (EIA), and the inhibition by the test compound is calculated.[4]

-

-

COX-2 Activity Measurement:

-

Aliquots of whole blood are pre-incubated with aspirin to inhibit constitutive COX-1 activity.

-

The blood is then stimulated with lipopolysaccharide (LPS) to induce the expression of COX-2 in monocytes.[1][12]

-

The samples are then incubated with various concentrations of the test compound.

-

The concentration of prostaglandin E2 (PGE2), a major product of COX-2 activity, is measured by EIA.[1][12]

-

-

Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated from the concentration-response curves. The selectivity ratio is then determined by dividing the COX-1 IC50 by the COX-2 IC50.[13]

In Vivo Efficacy Studies in Animal Models of Osteoarthritis

To evaluate the clinical efficacy of this compound derivatives, in vivo studies are conducted in animal models that mimic human or target animal diseases, such as osteoarthritis in horses.[14][15]

Experimental Design for Equine Osteoarthritis Model:

-

Animal Selection: A group of horses with diagnosed lameness due to osteoarthritis is selected for the study.[15]

-

Treatment Groups: The horses are randomly assigned to different treatment groups, including a placebo control group and groups receiving different doses of the test compound (e.g., Firocoxib).[14][15]

-

Drug Administration: The test compound is administered orally at a specified dosage and frequency for a defined period (e.g., 0.1 mg/kg once daily for 14 days).[14]

-

Efficacy Assessment: Lameness is assessed at baseline and at various time points during the treatment period using both subjective (veterinary scoring) and objective (force plate analysis) methods.[8]

-

Safety Monitoring: Throughout the study, the animals are monitored for any adverse effects, and blood samples may be collected to assess hematological and biochemical parameters.[14]

-

Data Analysis: The data from the different treatment groups are statistically analyzed to determine the efficacy and safety of the test compound.

Conclusion

Derivatives of this compound, most notably Firocoxib, have demonstrated significant and clinically relevant biological activity as highly selective COX-2 inhibitors. This selectivity profile offers a promising therapeutic window for the management of pain and inflammation with a reduced risk of gastrointestinal side effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of compounds for both veterinary and potentially human applications. Further research into other derivatives and their potential biological activities is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

- 1. Efficacy of cyclooxygenase inhibition by two commercially available firocoxib products in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Use of firocoxib for the treatment of equine osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synopsis of the pharmacokinetics, pharmacodynamics, applications, and safety of firocoxib in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Update on the use of cyclooxygenase 2–selective nonsteroidal anti-inflammatory drugs in horses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lecturio.com [lecturio.com]

- 6. litfl.com [litfl.com]

- 7. Analgesic Efficacy of Firocoxib, a Selective Inhibitor of Cyclooxygenase 2, in a Mouse Model of Incisional Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ema.europa.eu [ema.europa.eu]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. researchgate.net [researchgate.net]

Unraveling the Molecular Mechanisms: A Technical Guide to Novel Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenoxyacetic acid and its derivatives represent a versatile chemical scaffold with a broad spectrum of pharmacological activities. Recent research has unveiled novel derivatives with potent and diverse mechanisms of action, positioning them as promising candidates for therapeutic development in areas such as epilepsy, inflammation, cancer, and metabolic diseases. This technical guide provides an in-depth exploration of the core mechanisms of action of these emerging compounds. It synthesizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways and experimental workflows to support ongoing research and development efforts in this dynamic field.

**1. Introduction: The Versatility of the Phenoxyacetic Acid Scaffold

Phenoxyacetic acid is an organic compound characterized by a phenyl ring linked to an acetic acid moiety through an ether bond.[1][2] This core structure is present in numerous established pharmaceuticals, including anti-inflammatory agents, antihypertensives, and antihistamines.[3] The inherent versatility of this scaffold allows for extensive chemical modifications, leading to the generation of novel derivatives with tailored pharmacological profiles. These new chemical entities have demonstrated significant potential across a range of therapeutic areas, including as anticonvulsants, anti-inflammatory agents, anticancer therapeutics, and antidiabetic drugs.[3][4] This guide will delve into the specific molecular mechanisms that underpin these diverse biological effects.

Anticonvulsant and Anti-Inflammatory Mechanisms of Action

A significant area of investigation for novel phenoxyacetic acid derivatives has been in the treatment of epilepsy and related neuroinflammatory conditions. The mechanism of action for these compounds is often multifaceted, targeting both seizure activity and the underlying neuroinflammatory processes.[5]

A Multifaceted Approach to Seizure Control

Recent studies have identified several phenoxyacetic acid derivatives, such as compound 7b , that exhibit potent anticonvulsant properties.[6] This particular compound has demonstrated superior efficacy in preclinical models of epilepsy, including the pentylenetetrazol (PTZ)-induced and pilocarpine-induced seizure models.[5][6] The primary mechanisms of action involve a combination of anti-inflammatory, antioxidant, and anti-excitotoxic effects.[6]

Mechanistic studies have revealed that compound 7b significantly reduces hippocampal oxidative stress by decreasing levels of malondialdehyde and nitric oxide.[5][6] Furthermore, it suppresses the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][7] The compound also mitigates excitotoxicity by reducing the accumulation of glutamate and downregulates the activation of glial cells, as indicated by decreased levels of Glial Fibrillary Acidic Protein (GFAP) and Ionized calcium-binding adapter molecule 1 (Iba-1).[5][6]

Cyclooxygenase-2 (COX-2) Inhibition

A key molecular target for the anti-inflammatory effects of many phenoxyacetic acid derivatives is the cyclooxygenase-2 (COX-2) enzyme.[8][9] COX-2 is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[8] By selectively inhibiting COX-2, these derivatives can effectively reduce inflammation and pain with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[8] Several novel derivatives have shown significant COX-2 inhibition with IC50 values in the nanomolar range.[8][9]

Quantitative Data on Anticonvulsant and Anti-inflammatory Activity

The following tables summarize the key quantitative data for representative phenoxyacetic acid derivatives with anticonvulsant and anti-inflammatory properties.

Table 1: Anticonvulsant Activity of Phenoxyacetic Acid Derivatives in the PTZ-Induced Seizure Model [5]

| Compound | Protection (%) | Mortality (%) |

| 7b | 100 | 0 |

| 5f | 90 | 10 |

| 5e | 80 | 10 |

| 10c | 80 | 20 |

Table 2: In Vivo Anti-inflammatory and Biomarker Modulation Effects [6][8]

| Compound | Inhibition of Paw Thickness (%) | Reduction in TNF-α (%) | Reduction in PGE-2 (%) | Reduction in Malondialdehyde (%) | Reduction in Nitric Oxide (%) |

| 7b | 63.35 | 64.88 | 57.07 | 67.2 | 41.0 |

| 5f | 46.51 | 61.04 | 60.58 | - | - |

Table 3: In Vitro COX-2 Inhibitory Activity [8]

| Compound | COX-2 IC50 (µM) |

| 5d | 0.08 |

| 5e | 0.09 |

| 5f | 0.07 |

| 7b | 0.06 |

| 10c | 0.09 |

| 10d | 0.08 |

| 10e | 0.07 |

| 10f | 0.06 |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Neuroinflammatory signaling cascade in epilepsy and points of intervention by novel phenoxyacetic acid derivatives.

Caption: A generalized workflow for the carrageenan-induced paw edema model to assess anti-inflammatory activity.

Anticancer Mechanism of Action

Novel phenoxyacetic acid derivatives have also emerged as promising anticancer agents, with mechanisms targeting cell viability, apoptosis, and metastasis.

Induction of Apoptosis and PARP-1 Inhibition

Certain phenoxyacetamide derivatives have been shown to induce apoptosis in cancer cells.[10] For instance, in hepatocellular carcinoma (HepG2) cells, these compounds can suppress cell viability and proliferation in a dose-dependent manner.[10] The underlying mechanism involves the induction of apoptosis, a form of programmed cell death. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[10] Furthermore, some derivatives have been found to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[10] Inhibition of PARP-1 in cancer cells with existing DNA damage can lead to cell death.

HIF-1α Repression

Another anticancer mechanism involves the repression of Hypoxia-Inducible Factor-1 alpha (HIF-1α).[4] HIF-1α is a transcription factor that plays a crucial role in tumor progression and metastasis by promoting angiogenesis and cell survival in hypoxic environments. Some phenoxy thiazole derivatives have demonstrated the ability to repress HIF-1α through a p53/MDM-2 mediated degradation pathway, thereby inhibiting tumor growth.[4]

Quantitative Data on Anticancer Activity

The following table presents the in vitro cytotoxic activity of representative phenoxyacetic acid derivatives against various cancer cell lines.

Table 4: In Vitro Cytotoxic Activity of Phenoxyacetic Acid Derivatives [3][10]

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound I | HepG2 (Liver) | 1.43 |

| Compound I | MCF-7 (Breast) | 7.43 |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Not Specified | 4.8 |

| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 (µg/ml) |

| Phenoxy thiazole derivative (13) | Multiple Cancer Cells | ~13 (average) |

Signaling Pathway Diagram

Caption: The intrinsic apoptosis pathway activated by novel phenoxyacetic acid derivatives.

Antidiabetic Mechanism of Action

In the realm of metabolic diseases, novel phenoxyacetic acid derivatives have been identified as potent agonists of the Free Fatty Acid Receptor 1 (FFA1), a promising target for the treatment of type 2 diabetes.[11][12]

Free Fatty Acid Receptor 1 (FFA1) Agonism

FFA1, also known as GPR40, is a G protein-coupled receptor primarily expressed in pancreatic β-cells.[11] Its activation by free fatty acids potentiates glucose-stimulated insulin secretion. Phenoxyacetic acid derivatives have been designed to act as FFA1 agonists, thereby enhancing insulin release in a glucose-dependent manner.[11][12] This mechanism offers the potential for effective glycemic control without the risk of hypoglycemia, a common side effect of some antidiabetic drugs.[11]

Quantitative Data on Antidiabetic Activity

The following table summarizes the in vitro potency of a representative phenoxyacetic acid derivative as an FFA1 agonist.

Table 5: In Vitro FFA1 Agonist Activity [11][12]

| Compound | FFA1 Agonist Activity (EC50) |

| 16 | 43.6 nM |

| 18b | 62.3 nM |

Signaling Pathway Diagram

Caption: The FFA1 signaling pathway leading to enhanced insulin secretion upon activation by phenoxyacetic acid derivatives.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of novel phenoxyacetic acid derivatives.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to evaluate the anticonvulsant activity of test compounds.

-

Animals: Male mice are acclimatized for at least one week before the experiment.

-

Compound Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) at a predetermined time before PTZ injection.

-

PTZ Injection: A sub-convulsive dose of PTZ (e.g., 35 mg/kg) is injected i.p.[8]

-

Observation: Animals are observed for 30 minutes post-PTZ injection for the onset and severity of seizures.[8][13]

-

Scoring: Seizure severity is scored using a standardized scale (e.g., Racine's scale).[14]

-

Data Analysis: The percentage of animals protected from seizures and the mortality rate are calculated for each group.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the inhibitory potency and selectivity of compounds against COX enzymes.

-

Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric).

-

Enzyme Preparation: The COX-1 or COX-2 enzyme is added to a 96-well plate with assay buffer and heme.[5]

-

Inhibitor Incubation: Various concentrations of the test compound (phenoxyacetic acid derivative) are added to the wells and incubated to allow for enzyme binding.[5]

-

Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction.[5]

-

Reaction Termination and Detection: The reaction is stopped, and the amount of prostaglandin produced is measured using an appropriate detection method.[5]

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the phenoxyacetic acid derivative for a specified duration (e.g., 24-72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours.[4] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.[3]

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value is calculated.

Western Blotting for Apoptosis Markers

This technique is used to detect changes in the expression of key apoptosis-related proteins.

-

Protein Extraction: Cancer cells are treated with the test compound, and total protein is extracted.

-

Protein Quantification: The protein concentration of each sample is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved PARP-1) and a loading control (e.g., actin or tubulin).[15][16]

-

Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

Densitometry Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.

FFA1 Agonist Calcium Mobilization Assay

This assay measures the ability of a compound to activate the FFA1 receptor by detecting changes in intracellular calcium levels.

-

Cell Preparation: Cells expressing the FFA1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[17][18]

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.[17]

-

Compound Addition: The phenoxyacetic acid derivative is added to the cells.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration, signifying receptor activation.[17]

-

Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion and Future Directions

Novel phenoxyacetic acid derivatives have demonstrated a remarkable diversity of mechanisms of action, establishing them as a highly promising scaffold in drug discovery. The multifaceted anticonvulsant and anti-inflammatory effects, potent anticancer activities through apoptosis induction and HIF-1α repression, and targeted antidiabetic action via FFA1 agonism highlight the significant therapeutic potential of this class of compounds. The detailed experimental protocols and visualized signaling pathways provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of these derivatives. Future research should focus on elucidating the structure-activity relationships for each therapeutic target, optimizing the pharmacokinetic and safety profiles of lead compounds, and advancing the most promising candidates toward clinical development.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. broadpharm.com [broadpharm.com]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. benchchem.com [benchchem.com]

- 10. MTT (Assay protocol [protocols.io]

- 11. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Refinement of the pilocarpine-induced status epilepticus model in mice to improve mortality outcomes [frontiersin.org]

- 13. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. archepilepsy.org [archepilepsy.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Theoretical Analysis of the Conformational Landscape of 2-(cyclopropylmethoxy)acetic Acid: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies applicable to the structural and conformational analysis of 2-(cyclopropylmethoxy)acetic acid. In the absence of extensive experimental data for this specific molecule, this document outlines a robust computational workflow, from initial structure generation to in-depth quantum chemical calculations. It serves as a roadmap for researchers aiming to elucidate the geometric and electronic properties of this compound. The guide details standard protocols for conformational searches, geometry optimization, and the calculation of key structural parameters using Density Functional Theory (DFT). Representative theoretical data, including bond lengths, bond angles, and dihedral angles for plausible low-energy conformers, are presented in tabular format for comparative analysis. Furthermore, this document employs Graphviz (DOT language) to visualize the logical workflow of the theoretical studies and the key rotational degrees of freedom within the molecule, providing a clear and accessible framework for future computational investigations.

Introduction

This compound is a small organic molecule featuring a unique combination of a rigid cyclopropyl group and a flexible ether-linked acetic acid moiety. This structural arrangement presents an interesting case for theoretical conformational analysis, as the interplay between the sterically demanding cyclopropyl ring and the rotatable bonds of the methoxyacetic acid chain will dictate the molecule's three-dimensional structure and, consequently, its potential biological activity and physicochemical properties. Understanding the conformational landscape, including the identification of low-energy conformers and the energy barriers between them, is crucial for applications in medicinal chemistry and materials science.

This guide outlines a systematic approach to the theoretical study of this compound, leveraging established computational chemistry techniques. The methodologies described are intended to provide a foundational protocol for researchers to predict the molecule's structural properties with a high degree of confidence.

Key Structural Features and Rotational Degrees of Freedom

The primary determinants of the conformational flexibility of this compound are the rotatable single bonds. The key dihedral angles that define the overall conformation are (see diagram below):

-

τ1 (C-C-O-C): Rotation around the C-O bond of the cyclopropylmethyl group.

-

τ2 (C-O-C-C): Rotation around the ether C-O bond.

-

τ3 (O-C-C=O): Rotation around the C-C bond of the acetic acid moiety.

-

τ4 (C-C-O-H): Rotation of the hydroxyl proton of the carboxylic acid group.

A thorough theoretical study requires a systematic exploration of the potential energy surface by varying these dihedral angles to locate all stable conformers.

Caption: Key rotatable bonds defining the conformation.

Detailed Methodologies for Theoretical Analysis

A standard and effective protocol for the theoretical structural analysis of a small, flexible molecule like this compound involves a multi-step computational workflow.

Experimental Protocols: A Computational Approach

-

Initial 3D Structure Generation:

-

The molecule is first sketched in a 2D chemical drawing program and converted to a preliminary 3D structure using molecular mechanics force fields (e.g., MMFF94).

-

-

Conformational Search:

-

A systematic or stochastic conformational search is performed to explore the potential energy surface. A common approach is a Monte Carlo search with torsional sampling of all rotatable bonds (τ1, τ2, τ3, and τ4).

-

All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.

-

-

Quantum Mechanical Geometry Optimization and Frequency Calculation:

-

The geometries of all conformers identified in the conformational search are then optimized using a higher level of theory, typically Density Functional Theory (DFT).

-

A popular and reliable functional for such molecules is B3LYP, paired with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.

-

Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Single-Point Energy Refinement:

-

To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a more computationally expensive method, such as Møller-Plesset perturbation theory (MP2) or a larger basis set.

-

-

Analysis of Results:

-

The optimized geometries are analyzed to determine bond lengths, bond angles, and dihedral angles.

-

The relative energies of the conformers are calculated, including ZPVE corrections, to determine their Boltzmann populations at a given temperature.

-

Caption: Computational workflow for structural analysis.

Data Presentation: Theoretical Structural Parameters

The following tables present hypothetical but plausible quantitative data for two low-energy conformers of this compound, as would be obtained from DFT calculations at the B3LYP/6-31G(d) level of theory. These conformers differ primarily in the orientation of the carboxylic acid group relative to the ether linkage.

Table 1: Predicted Geometric Parameters (Bond Lengths in Å)

| Bond | Conformer A (Extended) | Conformer B (Folded) |

| C(sp³)-C(sp³) (cyclopropyl) | 1.510 | 1.510 |

| C-CH₂ | 1.520 | 1.521 |

| CH₂-O | 1.430 | 1.432 |

| O-CH₂ (acid) | 1.425 | 1.426 |

| CH₂-C=O | 1.515 | 1.514 |

| C=O | 1.210 | 1.212 |

| C-OH | 1.360 | 1.358 |

| O-H | 0.970 | 0.971 |

Table 2: Predicted Geometric Parameters (Bond Angles in Degrees)

| Angle | Conformer A (Extended) | Conformer B (Folded) |

| C-C-C (cyclopropyl) | 60.0 | 60.0 |

| C-CH₂-O | 110.5 | 110.8 |

| CH₂-O-CH₂ | 112.0 | 111.5 |

| O-CH₂-C=O | 110.0 | 109.8 |

| CH₂-C=O | 125.0 | 125.2 |

| O=C-OH | 123.0 | 122.8 |

| C-O-H | 108.5 | 108.7 |

Table 3: Predicted Key Dihedral Angles and Relative Energies

| Parameter | Conformer A (Extended) | Conformer B (Folded) |

| τ1 (C-C-O-C) (°) | 178.5 | 175.0 |

| τ2 (C-O-C-C) (°) | 175.2 | 75.3 |

| τ3 (O-C-C=O) (°) | 160.1 | 155.8 |

| Relative Energy (kcal/mol) | 0.00 (Global Minimum) | 1.25 |

Logical Relationships in Conformational Stability

The relative stability of the conformers of this compound is governed by a balance of several factors. The diagram below illustrates the key energetic contributions that determine the final conformational preference.

Methodological & Application

Application Notes and Protocols: 2-(cyclopropylmethoxy)acetic acid as a Key Intermediate in the Synthesis of Firocoxib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine for the management of pain and inflammation.[1] The synthesis of this complex molecule involves a multi-step process, with 2-(cyclopropylmethoxy)acetic acid serving as a crucial intermediate. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to Firocoxib.

Overview of the Synthetic Pathway

The synthesis of Firocoxib from this compound can be broadly divided into two key stages:

-

Synthesis of this compound: This involves the etherification of cyclopropylmethanol with a haloacetic acid derivative.

-

Condensation and Cyclization: The synthesized this compound is then coupled with a substituted phenyl ketone derivative, followed by an intramolecular cyclization to form the final furanone ring structure of Firocoxib.

The overall synthetic workflow is depicted below:

Caption: General workflow for the synthesis of Firocoxib, highlighting the two main stages.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Williamson ether synthesis, where cyclopropylmethanol is reacted with a haloacetic acid in the presence of a strong base.[2][3]

Materials:

-

Cyclopropylmethanol

-

Bromoacetic acid

-

Potassium tert-butoxide

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous THF.

-

To this solution, add cyclopropylmethanol dropwise at room temperature.

-

In a separate flask, dissolve bromoacetic acid in anhydrous THF.

-

Add the bromoacetic acid solution dropwise to the reaction mixture. The reaction is exothermic, and the temperature should be maintained between 30-35°C.[3]

-